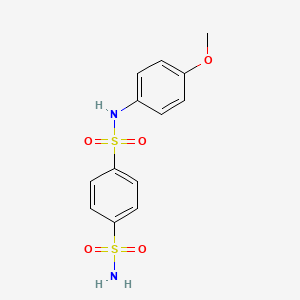
N-(4-methoxyphenyl)-1,4-benzenedisulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-1,4-benzenedisulfonamide, also known as MBDS, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MBDS belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial and diuretic agents. However, MBDS has unique properties that make it a promising candidate for treating various diseases, including cancer, diabetes, and inflammation.
Mecanismo De Acción
The exact mechanism of action of N-(4-methoxyphenyl)-1,4-benzenedisulfonamide is not fully understood. However, it is believed that this compound exerts its anticancer effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. This compound has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, antidiabetic, and antioxidant properties. This compound has been reported to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. It has also been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. Additionally, this compound has been shown to scavenge free radicals and prevent oxidative damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-methoxyphenyl)-1,4-benzenedisulfonamide in lab experiments is its high solubility in water, which makes it easy to administer to cells and animals. This compound is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of using this compound is its potential toxicity at high concentrations, which may limit its therapeutic potential.
Direcciones Futuras
There are several potential future directions for N-(4-methoxyphenyl)-1,4-benzenedisulfonamide research. One area of interest is the development of this compound derivatives with improved anticancer activity and reduced toxicity. Another area of research is the investigation of this compound as a potential therapy for other diseases, such as Alzheimer's and Parkinson's disease. Furthermore, the development of novel drug delivery systems for this compound could enhance its therapeutic efficacy and reduce potential side effects.
Métodos De Síntesis
N-(4-methoxyphenyl)-1,4-benzenedisulfonamide can be synthesized through a multistep process involving the reaction of 4-methoxyaniline with sulfuric acid, followed by nitration and reduction of the resulting compound. The final product is obtained by reacting the intermediate with sulfuryl chloride and ammonia.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-1,4-benzenedisulfonamide has been extensively studied for its potential as an anticancer agent. Several studies have reported that this compound can induce apoptosis (programmed cell death) in cancer cells, including breast, prostate, and lung cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression.
Propiedades
IUPAC Name |
4-N-(4-methoxyphenyl)benzene-1,4-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-20-11-4-2-10(3-5-11)15-22(18,19)13-8-6-12(7-9-13)21(14,16)17/h2-9,15H,1H3,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATPGFOTCHYSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141281.png)
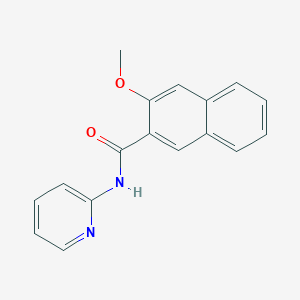
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol](/img/structure/B6141291.png)
![4-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6141295.png)

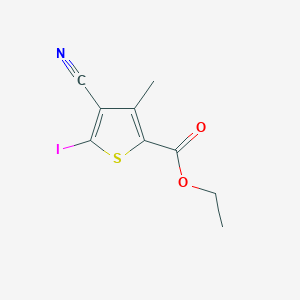

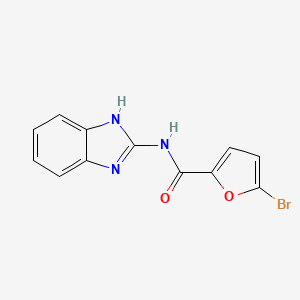
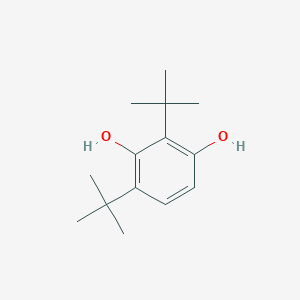
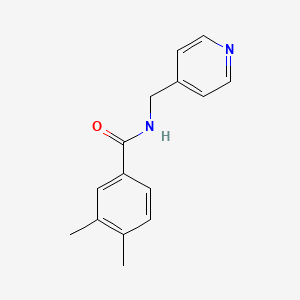
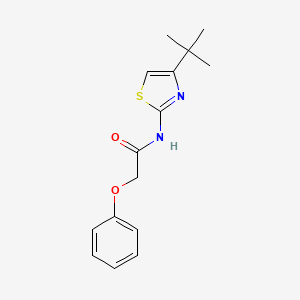
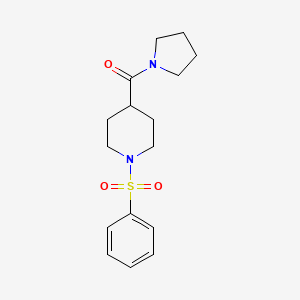
![4-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B6141367.png)
![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)